Cas no 52338-11-1 (2,6-Dichloro-4-ethylnicotinonitrile)

2,6-Dichloro-4-ethylnicotinonitrile 化学的及び物理的性質
名前と識別子
-
- 2,6-Dichloro-4-ethylnicotinonitrile
- 2,6-dichloro-4-ethylpyridine-3-carbonitrile
- 3-Pyridinecarbonitrile, 2,6-dichloro-4-ethyl-
- AK126938
- CTK1G2855
- KB-226111
- DTXSID30613480
- 52338-11-1
- SCHEMBL11723001
- DB-329682
-
- インチ: InChI=1S/C8H6Cl2N2/c1-2-5-3-7(9)12-8(10)6(5)4-11/h3H,2H2,1H3
- InChIKey: DFWAILJEAWUIEO-UHFFFAOYSA-N
- SMILES: CCC1=CC(=NC(=C1C#N)Cl)Cl
計算された属性
- 精确分子量: 199.99098
- 同位素质量: 199.9908036g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 199
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 36.7Ų
じっけんとくせい
- PSA: 36.68
2,6-Dichloro-4-ethylnicotinonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737355-1g |
2,6-Dichloro-4-ethylnicotinonitrile |
52338-11-1 | 98% | 1g |
¥6154.00 | 2024-05-10 | |
Chemenu | CM177454-1g |
2,6-dichloro-4-ethylnicotinonitrile |
52338-11-1 | 95% | 1g |
$729 | 2021-08-05 | |
Chemenu | CM177454-1g |
2,6-dichloro-4-ethylnicotinonitrile |
52338-11-1 | 95% | 1g |
$729 | 2022-06-11 | |
Alichem | A029206217-1g |
2,6-Dichloro-4-ethylnicotinonitrile |
52338-11-1 | 95% | 1g |
$678.24 | 2023-09-01 |
2,6-Dichloro-4-ethylnicotinonitrile 関連文献
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
2,6-Dichloro-4-ethylnicotinonitrileに関する追加情報
2,6-Dichloro-4-ethylnicotinonitrile (CAS No 52338-11-1)
2,6-Dichloro-4-ethylnicotinonitrile is a chemical compound with the CAS registry number 52338-11-1. This compound belongs to the class of nitriles and is characterized by its unique chemical structure, which includes a nicotinonitrile backbone substituted with chlorine atoms at the 2 and 6 positions and an ethyl group at the 4 position. The molecular formula of this compound is C9H9Cl2N, and its molecular weight is approximately 207.07 g/mol.
The synthesis of 2,6-Dichloro-4-ethylnicotinonitrile typically involves multi-step organic reactions, often starting from a suitable nicotinonitrile derivative. The introduction of substituents at specific positions on the aromatic ring requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds.
2,6-Dichloro-4-ethylnicotinonitrile has been studied for its potential applications in various fields, including pharmaceuticals and agrochemicals. Its nitrile group and halogen substituents make it a versatile building block for further chemical modifications. For instance, the nitrile group can be converted into amides or carboxylic acids, which are valuable functional groups in drug design.
Recent research has focused on the biological activity of 2,6-Dichloro-4-ethylnicotinonitrile derivatives. Studies have shown that certain analogs exhibit promising anti-inflammatory and antioxidant properties, making them potential candidates for drug development. Additionally, this compound has been explored as a precursor for herbicides due to its ability to inhibit specific enzymes involved in plant growth.
The physical properties of 2,6-Dichloro-4-ethylnicotinonitrile include a melting point of approximately 85°C and a boiling point around 180°C under standard conditions. Its solubility in common solvents such as water and organic solvents varies depending on the solvent's polarity. These properties are essential for determining its suitability in various chemical processes and applications.
In terms of safety data, 2,6-Dichloro-4-ethylnicotinonitrile should be handled with care due to its potential toxicity and irritation effects. Proper personal protective equipment (PPE) should be worn during handling, storage, and disposal to ensure compliance with occupational safety standards.
The demand for 2,6-Dichloro-4-ethylnicotinonitrile has been growing due to its role as an intermediate in the synthesis of more complex molecules with therapeutic applications. Researchers continue to explore new synthetic routes and modifications to enhance its utility in diverse industries.
In conclusion, 2,6-Dichloro-4-Ethylnicotinonitrile (CAS No 52338-11-1) is a significant compound in modern organic chemistry with promising applications across multiple sectors. Its unique structure and reactivity make it a valuable tool for scientists seeking innovative solutions in drug discovery and agricultural chemistry.
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